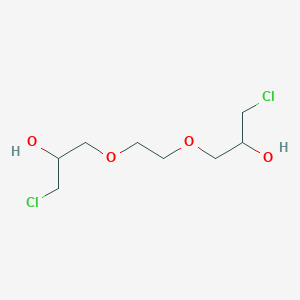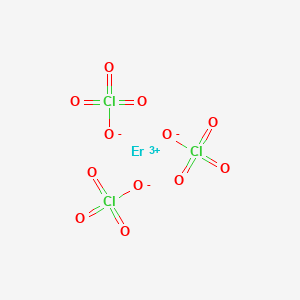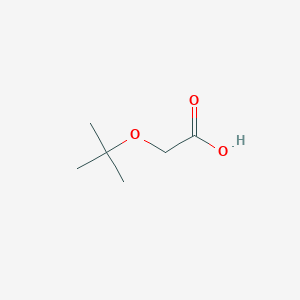
2-Chloropteridine
Overview
Description
2-Chloropteridine is a halogenated derivative of pteridine, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropteridine can be synthesized through several methods:
Direct Chlorination: One common method involves the direct chlorination of pteridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction typically occurs under reflux conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on a pteridine derivative with a chlorine atom. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound often employs the direct chlorination method due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloropteridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of substituted pteridines.
Oxidation: this compound can be oxidized to form pteridine-N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield pteridine derivatives with reduced nitrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea are commonly used under reflux conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like acetic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products:
Nucleophilic Substitution: Substituted pteridines with various functional groups.
Oxidation: Pteridine-N-oxide derivatives.
Reduction: Reduced pteridine derivatives.
Scientific Research Applications
2-Chloropteridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: this compound derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pteridine derivatives.
Mechanism of Action
The mechanism of action of 2-Chloropteridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in hydrogen bonding or van der Waals interactions, influencing the binding affinity and specificity of the compound. In medicinal applications, this compound derivatives may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative with similar reactivity but different biological activity.
2-Chloropyrimidine: Another halogenated heterocycle with applications in medicinal chemistry.
2-Chloropyrazine: A related compound with distinct chemical properties and uses.
Uniqueness: 2-Chloropteridine is unique due to its bicyclic structure, which combines the properties of pyrimidine and pyrazine rings. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-chloropteridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISQBJRFTCXDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878856 | |
| Record name | Pteridine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14159-38-7 | |
| Record name | Pteridine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropteridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloropteridine particularly reactive in nucleophilic aromatic substitution reactions compared to similar compounds?
A1: Research suggests that this compound exhibits significantly higher reactivity with nucleophiles like t-butylamine compared to 2-chloropyrimidine and 2-chloro-6,9-dimethylpurine. [] In fact, this compound reacts with t-butylamine approximately 20,000 times faster than 2-chloropyrimidine. [] This enhanced reactivity can be attributed to the electron-withdrawing nature of the pteridine ring system, which makes the carbon atom attached to the chlorine more susceptible to nucleophilic attack.
Q2: Can you provide an example of how this compound is used in synthetic chemistry?
A2: One application of this compound is in the synthesis of 4-alkylaminopteridines. [] Reacting this compound with potassium permanganate in liquid ammonia leads to the formation of 4-amino-2-chloropteridine. [] This reaction proceeds through a C4 σ adduct intermediate (4-amino-3,4-dihydropteridine). [] This method can be extended to synthesize other 4-alkylaminopteridines by using different alkylamines as the nucleophile.
Q3: Has this compound been explored for cycloaddition reactions?
A3: Researchers have investigated the potential of this compound derivatives containing acetylene-containing sidechains at the C-2 position to undergo intramolecular cycloaddition reactions. [] Unfortunately, these attempts proved unsuccessful under the tested thermolytic conditions. [] Further research is needed to explore alternative reaction conditions or modifications to the pteridine scaffold that could enable cycloaddition reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
